Piperazine, 1-veratryl-, dihydrochloride

Übersicht

Beschreibung

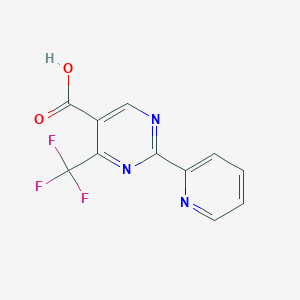

Piperazine, 1-veratryl-, dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O2 . It is often used in various scientific and industrial applications .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives have been reported. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

Piperazine is characterized by a six-membered ring containing two nitrogen atoms at opposite positions . This structure is crucial for its various applications in the field of chemistry and medicine .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The methods for the synthesis of these compounds have been extensively studied and reported .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

1-Veratrylpiperazine dihydrochloride is a derivative of piperazine, which is a significant class of compounds in medicinal chemistry. Piperazine structures are found in various pharmacological agents with properties such as anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant . The compound’s ability to serve as a hydrogen bond donor/acceptor makes it valuable for enhancing the pharmacokinetic profiles of drug candidates, potentially improving water solubility and bioavailability .

Synthesis of Functionalized Piperazines

Advancements in the synthesis of piperazines, particularly focusing on C–H functionalization, have opened new pathways for creating functionalized piperazines . 1-Veratrylpiperazine dihydrochloride can be utilized in synthetic methods to produce various functionalized piperazines, which are crucial in developing new pharmaceuticals.

Biochemical Research

In biochemical research, the modulation of intracellular diffusion and distribution of small molecular drugs is critical. Studies have shown that the protonation state of weakly basic drugs, like certain piperazine derivatives, can significantly affect their intracellular behavior . Understanding and manipulating compounds like 1-Veratrylpiperazine dihydrochloride could lead to improved drug delivery systems.

Material Science

Piperazine compounds play a role in the synthesis of polymers and other materials with wide-ranging applications. The development of new piperazine-containing polymers could lead to innovations in material science, particularly in creating materials with specific desired properties .

Environmental Applications

Nanostructures with enzyme-like activities, known as nanozymes, have been developed for environmental applications. Piperazine derivatives could potentially be incorporated into the design of nanozymes, contributing to environmental sensing and remediation efforts .

Agricultural Applications

While direct applications of 1-Veratrylpiperazine dihydrochloride in agriculture are not well-documented, the broader class of piperazine compounds could be explored for their potential use in developing biodegradable polymers for agriculture. These polymers can improve soil health, increase crop yields, and offer environmentally friendly solutions .

Wirkmechanismus

Target of Action

Piperazine, a core component of Piperazine, 1-veratryl-, dihydrochloride, is known to primarily target GABA receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission.

Mode of Action

Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in the paralysis of the organism .

Biochemical Pathways

Piperazine-containing compounds are known to have a wide range of pharmacological properties, including anti-oxidative, anti-inflammatory, immuno-regulatory, anti-cancer, anti-viral, and anti-parasitic effects .

Pharmacokinetics

Piperazine, a related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The piperazine moiety is often used in drugs to optimize the pharmacokinetic properties of the final molecule, such as increasing water solubility and bioavailability .

Result of Action

Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

Piperazine dihydrochloride may cause skin irritation, allergic skin reaction, serious eye irritation, and allergy or asthma symptoms or breathing difficulties if inhaled. It is also harmful to aquatic life with long-lasting effects . It’s important to handle this compound with appropriate safety measures .

Zukünftige Richtungen

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research could focus on expanding the structural diversity of piperazine derivatives to explore their potential applications in various fields .

Eigenschaften

IUPAC Name |

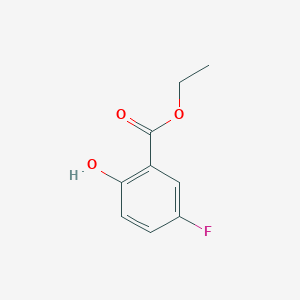

1-[(3,4-dimethoxyphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXHJAIRVKNDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCNCC2)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239261 | |

| Record name | Piperazine, 1-veratryl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine, 1-veratryl-, dihydrochloride | |

CAS RN |

93088-18-7 | |

| Record name | Piperazine, 1-veratryl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093088187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-veratryl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

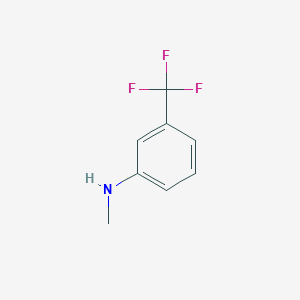

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)